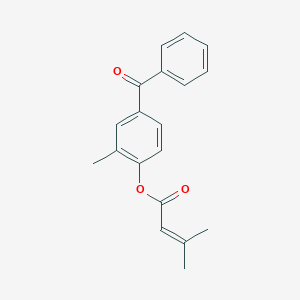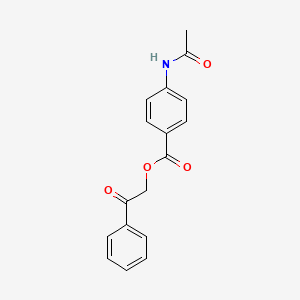![molecular formula C17H19FN2O2 B5618547 (2,5-DIMETHYL-3-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5618547.png)
(2,5-DIMETHYL-3-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with a molecular formula of C17H19FN2O2 This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a piperazine ring substituted with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. One common method involves the reaction of 2,5-dimethylfuran with a suitable acylating agent to introduce the methanone group. This is followed by the coupling of the resulting intermediate with 4-(4-fluorophenyl)piperazine under appropriate conditions, such as the use of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The furan and piperazine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a potent and specific modulator of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Dimethyl-3-furyl)[4-(2-fluorophenyl)piperazinyl]methanone
- (2,5-Dimethyl-3-furyl)[4-(5-trifluoromethyl-2-pyridinyl)piperazino]methanone
Uniqueness
Compared to similar compounds, (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-11-16(13(2)22-12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZIRHHCQXQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B5618482.png)

![N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5618493.png)
![1-(3-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine](/img/structure/B5618498.png)
![3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine](/img/structure/B5618504.png)
![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5618518.png)
![2-{1-[(4-hydroxy-6-methylquinolin-2-yl)methyl]-3-oxopiperazin-2-yl}-N-methylacetamide](/img/structure/B5618526.png)
![5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one](/img/structure/B5618530.png)
![2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5618536.png)
![N,N-dimethyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B5618541.png)
![6-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5618562.png)
![3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5618568.png)
